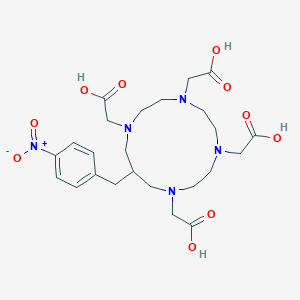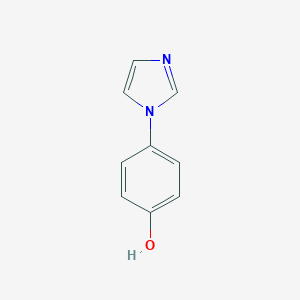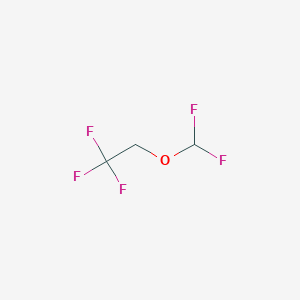
4-Iodo-2-(trifluoromethyl)pyridine
Overview
Description
4-Iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has gained attention due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both iodine and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted pyridines, including this compound, can be achieved through the displacement of iodine by (trifluoromethyl)copper generated in situ. This method has been successfully applied to 2-iodopyridines, resulting in almost quantitative yields, whereas moderate yields were obtained when starting with 3- and 4-iodopyridines or 2-bromopyridines . Additionally, halogen shuffling techniques have been employed to selectively substitute different positions on the pyridine ring, as demonstrated by the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo and subsequently 4-iodo derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods. For instance, the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was investigated, leading to the formation of a complex with molecular iodine. The crystal structure of this complex was determined by X-ray diffraction, revealing the presence of linear anions and cationic moieties with an almost linear S–I+–S linker .
Chemical Reactions Analysis
This compound can participate in catalytic reactions, such as the iodolactonisation of γ,δ-unsaturated carboxylic acids, where 4-(dimethylamino)pyridine was used as a catalyst to afford various lactones under neutral conditions . Furthermore, the reactivity of pyridine derivatives with iodine has been studied, showing the formation of ionic reaction products in a polyethylene matrix, which could have implications for the development of new materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The iodine atom allows for further electrophilic substitutions, while the trifluoromethyl group can impart unique electronic and steric effects on the molecule. These properties are crucial for the compound's reactivity and its potential applications in organic synthesis and material science.
Scientific Research Applications
Halogen Exchange and Functionalization
- Halogen Shuffling in Pyridines : A study demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These compounds can be used as starting materials for further manipulations involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Synthesis and Structural Characterization
- Synthesis of Trifluoromethyl-substituted Pyridines : This research extended a method for the preparation of trifluoromethyl-substituted benzenes to the pyridine series, converting 2-iodopyridines to 2-(trifluoromethyl)pyridines (Cottet & Schlosser, 2002).
- Interaction of 5-Trifluoromethyl-pyridine-2-thione with Iodine : A study investigated the formation of an n–σ* complex with molecular iodine and 5-trifluoromethyl-pyridine-2-thione. This complex's crystal structure was determined by X-ray diffraction (Chernov'yants et al., 2011).
Chemical Reactions and Functionalizations
- Metalations and Functionalizations of Iodo(trifluoromethyl)pyridines : This study explored the selective deprotonation and subsequent carboxylation of various iodo(trifluoromethyl)pyridines, including 4-iodo-2-(trifluoromethyl)pyridine (Cottet et al., 2004).
- Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines : This research demonstrated the selective metalation and functionalization of 2-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine (Schlosser & Marull, 2003).
Applications in Crop Protection
- Importance in Crop Protection : Trifluoromethyl pyridines, such as this compound, have been incorporated into molecules with significant biological properties, including use in fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).
Mechanism of Action
Target of Action
4-Iodo-2-(trifluoromethyl)pyridine is primarily used as a reagent in the synthesis of aminoisoindoles . These aminoisoindoles act as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors . BACE1 plays a crucial role in the production of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
It is known that its derivatives inhibit bace1, thereby reducing the production of β-amyloid peptides . This suggests that the compound may interact with its targets to alter their function or activity.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the processing of amyloid precursor protein (APP). By inhibiting BACE1, the compound’s derivatives can prevent the cleavage of APP into β-amyloid peptides . This could potentially disrupt the accumulation of these peptides, which is a characteristic feature of Alzheimer’s disease .
Result of Action
The primary result of the action of this compound and its derivatives is the reduction of β-amyloid peptides in the brain . This could potentially alleviate the symptoms of Alzheimer’s disease by preventing the formation of β-amyloid plaques, which are believed to contribute to neuronal damage and cognitive decline .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in an inert atmosphere to maintain its stability . Furthermore, the efficacy of the compound and its derivatives could be affected by factors such as the patient’s metabolic rate, the presence of other medications, and individual genetic variations.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQSAEIWDLIZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634098 | |
| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590371-73-6 | |
| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590371-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-Iodo-2-(trifluoromethyl)pyridine in synthetic chemistry?
A1: this compound serves as a valuable building block in organic synthesis. Its reactivity stems from the iodine atom at the 4-position, which can be readily substituted in various reactions. For instance, it can be employed in the synthesis of more complex molecules through reactions such as:
Q2: Can you elaborate on the regioselective synthesis of this compound as described in the provided research?
A2: The provided research [] highlights a regioselective approach to synthesize this compound. While the paper focuses on various (trifluoromethyl)pyridine derivatives, it specifically mentions that this compound was selectively deprotonated at the 3-position and subsequently trapped with iodine. This suggests that using a strong base, followed by the introduction of an iodine source, allows for the specific iodination at the desired 4-position, despite the presence of other potentially reactive sites on the molecule. This regioselective method provides a controlled way to obtain the target compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



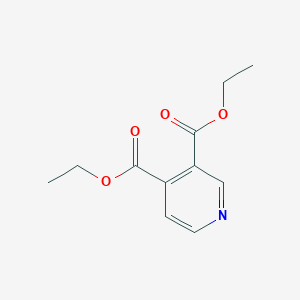
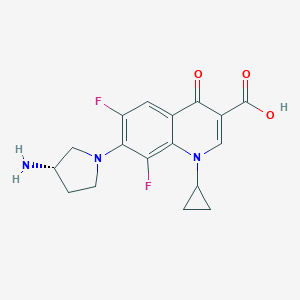
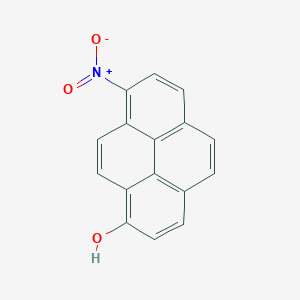
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
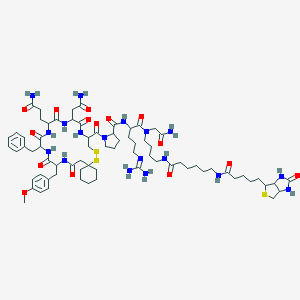
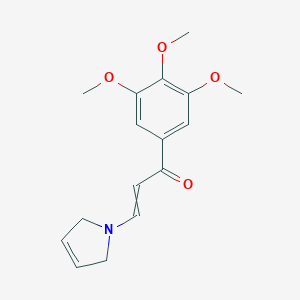
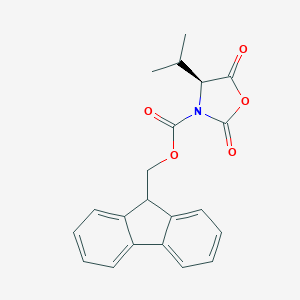
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
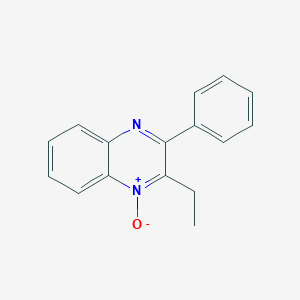
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
